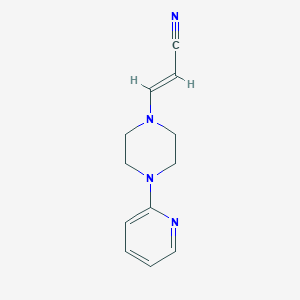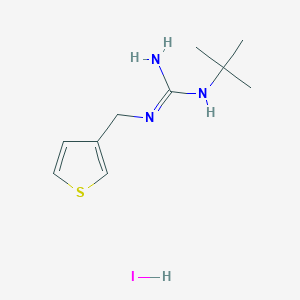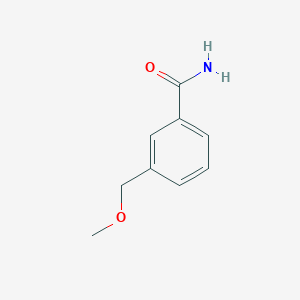![molecular formula C11H18N2O2 B7554192 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide, also known as CAMAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMAA belongs to the class of acylamide compounds and has been shown to exhibit various biological activities, including antiviral, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting viral replication and blocking the entry of viruses into host cells. 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory effects.
Biochemical and Physiological Effects
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit viral replication and reduce inflammation, as mentioned above. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide for lab experiments is its potent antiviral activity. This makes it a useful tool for studying viral replication and the mechanisms of viral entry into host cells. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's antitumor and anti-inflammatory properties make it a valuable compound for studying cancer and inflammatory diseases. However, one limitation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide is that it can be difficult to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. One area of interest is the development of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide derivatives with improved pharmacological properties. Another area of research is the investigation of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide's potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide and its effects on cellular pathways and signaling cascades.
合成方法
The synthesis of 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide involves the reaction of cyclohexylideneacetic acid with methylamine, followed by acylation with acetic anhydride. The resulting product is then treated with hydroxylamine hydrochloride to yield 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide. The overall reaction scheme is shown below:
科学研究应用
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the key areas of research has been its antiviral activity. Studies have shown that 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide exhibits potent antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus (HIV). 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide has been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-[(2-cyclohexylideneacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(8-10(12)14)11(15)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJHEALNIRYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)



![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)

![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)